4-Pyridazinamine, N-cyclohexyl-3,6-diphenyl-

Description

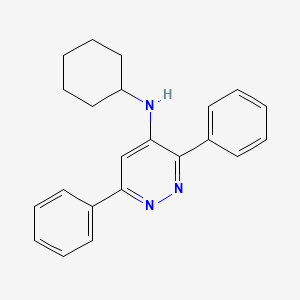

4-Pyridazinamine, N-cyclohexyl-3,6-diphenyl- is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule features a cyclohexyl group attached to the amine at position 4 and phenyl substituents at positions 3 and 6. Pyridazinamine derivatives are of interest in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

CAS No. |

61165-30-8 |

|---|---|

Molecular Formula |

C22H23N3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-cyclohexyl-3,6-diphenylpyridazin-4-amine |

InChI |

InChI=1S/C22H23N3/c1-4-10-17(11-5-1)20-16-21(23-19-14-8-3-9-15-19)22(25-24-20)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,24) |

InChI Key |

GCOAJECRXIEDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-3,6-DIPHENYLPYRIDAZIN-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 3,6-diphenylpyridazine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-3,6-DIPHENYLPYRIDAZIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of N-CYCLOHEXYL-3,6-DIPHENYLPYRIDAZIN-4-ONE.

Reduction: Formation of N-CYCLOHEXYL-3,6-DIPHENYLPYRIDAZIN-4-AMINE derivatives with reduced functional groups.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-3,6-DIPHENYLPYRIDAZIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

(a) Pyrylium Salts with Diphenyl Substituents ()

Pyrylium salts, such as 2:6-diphenyl-4-(2':4'-dimethoxyphenyl)pyrylium (m.p. 190–191°C) and 2:6-diphenyl-γ-(o-acetoxyphenyl)pyrylium (m.p. 181°C), share diphenyl substitution but differ in core structure (pyrylium cation vs. pyridazinamine) . Key comparisons include:

- Substituent Position: The 2,6-diphenyl arrangement in pyrylium salts contrasts with the 3,6-diphenyl groups in the target compound.

- Electronic Effects : The pyrylium cation’s positive charge enhances electrophilicity, whereas the pyridazinamine’s amine group introduces nucleophilic character.

(b) Pyridazinone Derivatives ()

6-(4-Methyl-3-nitrophenyl)pyridazin-3(2H)-one features a pyridazinone core with a nitro and methyl-substituted phenyl group. Unlike the target compound’s amine, the ketone group in pyridazinone reduces basicity and alters hydrogen-bonding capacity .

(c) Cyclohexyl-Substituted Compounds ()

Compounds like N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide highlight the role of cyclohexyl groups in modulating lipophilicity. The N-cyclohexyl substituent in the target compound may enhance membrane permeability compared to simpler alkylamines .

Data Table: Key Properties of Structural Analogs

| Compound Name | Core Structure | Substituents | Melting Point (°C) | Key Functional Group |

|---|---|---|---|---|

| 2:6-Diphenyl-4-(2':4'-dimethoxyphenyl)pyrylium | Pyrylium cation | 2,6-diphenyl; 4-(dimethoxyphenyl) | 190–191 | Cationic oxygen ring |

| 6-(4-Methyl-3-nitrophenyl)pyridazin-3(2H)-one | Pyridazinone | 6-(4-methyl-3-nitrophenyl) | Not reported | Ketone |

| N-Cyclohexyl-3,6-diphenyl-4-pyridazinamine | Pyridazinamine | 3,6-diphenyl; N-cyclohexyl | Not available | Amine |

Research Findings and Trends

- Melting Points : Pyrylium salts with diphenyl groups exhibit higher melting points (156–191°C) due to ionic interactions and aromatic stacking . The absence of a charged system in pyridazinamines suggests lower thermal stability, though this remains speculative without direct data.

- Solubility: The cyclohexyl group in the target compound likely increases lipophilicity compared to pyridazinones with polar nitro groups .

- Reactivity : The amine group in pyridazinamines may facilitate nucleophilic substitution or coordination chemistry, contrasting with the electrophilic reactivity of pyrylium cations .

Biological Activity

4-Pyridazinamine, N-cyclohexyl-3,6-diphenyl- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and empirical data from various studies.

- Molecular Formula : C19H22N4

- Molecular Weight : 306.41 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of 4-Pyridazinamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that 4-Pyridazinamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Preliminary studies suggest that 4-Pyridazinamine may possess anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated:

- Cell Viability Reduction : IC50 values were recorded at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.

Case Studies

-

Case Study on Antimicrobial Effectiveness :

A comparative study assessed the antimicrobial efficacy of 4-Pyridazinamine against standard antibiotics. The results highlighted that the compound was more effective than ampicillin against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option. -

Case Study on Anticancer Properties :

In vivo studies using mouse models showed that administration of 4-Pyridazinamine led to a significant reduction in tumor size compared to untreated controls. Histological analysis revealed decreased mitotic activity in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.